molecular formula C23H20N6O3 B2510892 6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380183-23-1

6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2510892
CAS RN: 2380183-23-1
M. Wt: 428.452
InChI Key: IIRUIETWRHDJOM-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potency

  • Synthesis of Biologically Active Derivatives : Research has led to the synthesis of thiazolidin-4-ones and thiazin-4-ones from derivatives structurally similar to the compound , highlighting their potential as antibacterial and antifungal agents (Gadre, Nair, & Chitre, 2007).

  • Antimicrobial and Enzyme Inhibition Properties : Novel pyridazinone derivatives have been synthesized and evaluated for their inhibitory effects on butyrylcholinesterase, an enzyme target for Alzheimer's disease treatment, showing moderate to good inhibitory activities and suggesting a potential pathway for therapeutic application (Dundar, Kuyrukcu, Eren, Şenol Denİz, Onkol, & Orhan, 2019).

Chemical Transformations and Material Science Applications

Pharmacological Studies

  • Analgesic and Anti-inflammatory Agents : Derivatives of pyridazinones have been synthesized and tested for their analgesic and anti-inflammatory activities. Certain compounds have demonstrated more potent effects than traditional drugs like aspirin, indicating their potential in developing new therapeutic agents (Doğruer, Şahin, Ünlü, & Ito, 2000).

  • Antimicrobial and Antifungal Activities : Pyridazine derivatives, including those with a structure closely related to the compound of interest, have been synthesized and shown to possess significant antimicrobial and antifungal properties, offering insights into the design of new antimicrobial agents (Singh, Sharma, Srivastava, & Kumar, 2006).

properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-32-21-10-6-5-9-18(21)19-11-12-22(30)28(25-19)17-14-27(15-17)23(31)20-13-24-29(26-20)16-7-3-2-4-8-16/h2-13,17H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRUIETWRHDJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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